molecular formula C20H26 B14704772 1,1'-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) CAS No. 18779-88-9

1,1'-Ethane-1,2-diylbis(2,4,5-trimethylbenzene)

Cat. No.: B14704772
CAS No.: 18779-88-9
M. Wt: 266.4 g/mol
InChI Key: MXPKMQADEGOEPA-UHFFFAOYSA-N
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Description

1,1’-Ethane-1,2-diylbis(2,4,5-trimethylbenzene): is a chemical compound known for its unique structure and properties It consists of two 2,4,5-trimethylbenzene units connected by an ethane-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) typically involves the reaction of 2,4,5-trimethylbenzene with ethylene dibromide under specific conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the ethane-1,2-diyl bridge between the two benzene units .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can replace hydrogen atoms on the benzene rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: 1,1’-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) is used as a building block in organic synthesis.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 1,1’-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) involves its interaction with molecular targets through its benzene rings and ethane-1,2-diyl bridge. The compound can participate in various chemical reactions, leading to the formation of new bonds and structures. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Uniqueness: 1,1’-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) is unique due to its specific substitution pattern on the benzene rings, which influences its reactivity and potential applications. The presence of three methyl groups on each benzene ring provides steric hindrance and electronic effects that differentiate it from other similar compounds.

Properties

CAS No.

18779-88-9

Molecular Formula

C20H26

Molecular Weight

266.4 g/mol

IUPAC Name

1,2,4-trimethyl-5-[2-(2,4,5-trimethylphenyl)ethyl]benzene

InChI

InChI=1S/C20H26/c1-13-9-17(5)19(11-15(13)3)7-8-20-12-16(4)14(2)10-18(20)6/h9-12H,7-8H2,1-6H3

InChI Key

MXPKMQADEGOEPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CCC2=C(C=C(C(=C2)C)C)C)C

Origin of Product

United States

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